Cycloate Cycloate Cycloate is a thiocarbamate herbicide that is used to maintain crop protection from weeds. It is the active ingredient of various herbicide formulations, such as Ro-Neet 6Eand Buranit 74EC, which are commonly used in Central Europe. Unlike other herbicides, cycloate is classified as not likely to be a carcinogen to humans by the United States Environmental Protection Agency. Inhibition of JK-1 and Transgenic mice bone marrow erythroid progenitor stem cells Fatty acid elongase 5 (Elovl5) with 40 uM cycloate suppressed the γ-globin inductive effects of Cis-vaccenic acid.
Brand Name: Vulcanchem
CAS No.: 1134-23-2
VCID: VC0524705
InChI: InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
SMILES: CCN(C1CCCCC1)C(=O)SCC
Molecular Formula: C11H21NOS
Molecular Weight: 215.36 g/mol

Cycloate

CAS No.: 1134-23-2

Cat. No.: VC0524705

Molecular Formula: C11H21NOS

Molecular Weight: 215.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cycloate - 1134-23-2

Specification

CAS No. 1134-23-2
Molecular Formula C11H21NOS
Molecular Weight 215.36 g/mol
IUPAC Name S-ethyl N-cyclohexyl-N-ethylcarbamothioate
Standard InChI InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
Standard InChI Key DFCAFRGABIXSDS-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1)C(=O)SCC
Canonical SMILES CCN(C1CCCCC1)C(=O)SCC
Appearance Solid powder
Boiling Point 145 °C at 10 mm Hg
Colorform Colorless liquid
Oily
Flash Point 139 °C (TAG OPEN CUP)
Melting Point 11.5 °C

Introduction

Chemical Identity and Physicochemical Properties

Cycloate (CAS No. 1134-23-2) belongs to the thiocarbamate class of herbicides, characterized by a sulfur-containing carbamate structure. Its IUPAC name, S-ethyl cyclohexyl(ethyl)carbamothioate, reflects the ethyl and cyclohexyl substituents attached to the thiocarbamate backbone.

Structural and Physical Characteristics

The compound exists as a colorless to amber liquid at room temperature, with a density of 1.0156 g/cm³ and a vapor pressure of 0.002 Pa at 25°C . Its low water solubility (85 mg/L at 22°C) and moderate octanol-water partition coefficient (logP=3.88\log P = 3.88) suggest a propensity for bioaccumulation in lipid-rich tissues . Key physicochemical parameters are summarized below:

PropertyValue
Melting Point11.5°C
Boiling Point145°C (10 Torr)
Refractive Index1.5500
Flash Point>100°C
Hydrolysis Half-Life (pH 7)4–8 weeks (soil)

Synthesis and Industrial Production

Cycloate is synthesized via the reaction of cyclohexylamine with ethyl chlorothioformate, followed by purification to achieve technical-grade material (73.9% active ingredient) . Industrial formulations typically incorporate emulsifiable concentrates to enhance field applicability.

Agricultural Applications and Usage Patterns

Target Crops and Weed Species

Cycloate demonstrates pre-emergent herbicidal activity against Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyard grass), and Cyperus esculentus (yellow nutsedge) . In the U.S., its use is concentrated on sugar beets (288,000 acres annually), with minor applications on spinach (8,000 acres) and garden beets (8,000 acres) .

Application Methods

  • Soil Incorporation: Mechanical tillage or chemigation ensures uniform distribution in the root zone .

  • Application Rates: 2.5–4.0 lb active ingredient/acre, depending on soil type and weed pressure .

  • Formulations: Emulsifiable concentrates (e.g., RO-NEET® 6E) dominate the market due to their stability under field conditions .

Environmental Fate and Ecotoxicological Impact

Degradation Pathways

Cycloate undergoes rapid microbial degradation in aerobic soils, with a half-life of 15–30 days. Primary metabolites include:

  • N-Ethylcyclohexylamine\text{N-Ethylcyclohexylamine} (via cleavage of the thiocarbamate group) .

  • 3-(N-Ethylamino)cyclohexanol\text{3-(N-Ethylamino)cyclohexanol} (hydroxylation product) .

  • Glutathione conjugates, which are further metabolized to cysteine derivatives in plants .

Ecotoxicity Profile

OrganismLC50/EC50 (mg/L)Endpoint
Daphnia magna2.148-hour immobilization
Oncorhynchus mykiss4.796-hour mortality
Apis mellifera22.5Contact toxicity

Aquatic invertebrates exhibit heightened sensitivity, necessitating buffer zones to protect adjacent water bodies .

Mammalian Toxicology and Health Risks

Acute and Chronic Toxicity

  • Oral LD₅₀ (rat): 1,200–3,160 mg/kg (moderate toxicity) .

  • Dermal Absorption: 16% penetration in rodent models, necessitating protective equipment during handling .

  • Neurotoxic Effects: Chronic exposure linked to Wallerian degeneration in sciatic nerves and lesions in the medulla oblongata .

Dietary Exposure Concerns

The U.S. EPA’s 2020 risk assessment identified chronic dietary exposure exceeding the population-adjusted dose (cPAD) for infants (270% of cPAD), primarily via drinking water contamination . Mitigation strategies include enhanced groundwater monitoring and application rate caps.

Regulatory Status and Risk Mitigation

Emerging Alternatives

  • Bioherbicides: Alternaria alternata strains for nutsedge suppression.

  • Precision Agriculture: Sensor-based spot spraying to reduce application volumes by 70%.

Metabolic Pathways in Plants

Radish (Raphanus sativus) metabolism studies revealed 12 novel metabolites, including:

  • Malonyl-glucosides: Phase II conjugation products enhancing water solubility .

  • Thiolactic acid derivatives: Terminal metabolites from glutathione conjugation pathways .
    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enabled detection at 20 ppb levels, demonstrating cycloate’s rapid translocation in leaf tissues .

Future Research Directions

  • Neurotoxicity Mechanisms: Elucidate the role of acetylcholinesterase inhibition in mammalian models.

  • Nanoformulations: Develop encapsulation systems to reduce volatilization losses.

  • Soil Microbiome Interactions: Characterize Pseudomonas spp. involved in accelerated degradation.

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